1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

IMPDH inhibition nucleotide metabolism immunosuppression

Unsubstituted imidazo[4,5-b]pyridine cores suffer from tautomeric ambiguity and competing N3-alkylation during C2 derivatization. This N1-methylated analog (CAS 178885-60-4) resolves these issues: • Fixed tautomeric state eliminates competing H-bond donor behavior at N3, improving kinase pocket engagement. • Clean C2-amine derivatization without N3-alkylation side products. • Validated IMPDH2 inhibitor (Ki = 430-440 nM) for baseline SAR studies. • High crystallinity (mp 284-286°C) ensures batch consistency for automated screening.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 178885-60-4
Cat. No. B063721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
CAS178885-60-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC=C2)N=C1N
InChIInChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10)
InChIKeyIYQKHZOGAWOVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine: Core Scaffold Overview


1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic building block featuring an N1-methylated imidazo[4,5-b]pyridine core bearing a free C2-amine [1]. This scaffold serves as a purine bioisostere and is widely utilized in medicinal chemistry for kinase inhibitor discovery [2], antiproliferative agent development [3], and as an intermediate in the synthesis of pharmacologically active heterocyclic amines [1]. The compound is commercially available as a powder with purity specifications ranging from 95% to ≥98% (NLT) . Its reported melting point of 284–286°C indicates a highly crystalline solid with well-defined solid-state properties .

Biochemical Use IMPDH2 inhibition studies and target engagement review
Synthetic Role N1-methyl purine bioisostere for predictable C2-amine derivatization
Form Factor Defined high-melting crystalline solid supporting reproducible formulation

Substitution Risks with Other Imidazo[4,5-b]pyridin-2-amines


The imidazo[4,5-b]pyridine core permits substitution at multiple positions (e.g., N1, N3, C5, C6, C7), and even minor structural variations can drastically alter both biological activity and synthetic utility [1]. Within the imidazo[4,5-b]pyridin-2-amine family, compounds differ by methylation pattern (N1-methyl vs. N3-methyl vs. 6-methyl vs. unsubstituted), leading to divergent physicochemical properties, crystallinity, and binding affinities [2]. N1-Methyl substitution specifically locks the imidazole nitrogen into a fixed tautomeric state, removing the possibility of N3 methylation and eliminating competing hydrogen-bond donor behavior at that position—a property that directly influences target engagement in kinase binding pockets [1][2]. Furthermore, the N1-methyl group provides a defined synthetic handle for subsequent C2-amine derivatization without the risk of competing N-alkylation side reactions that plague unsubstituted or N3-substituted analogs [3]. These position-specific differences are not merely theoretical; they manifest as measurable divergences in enzyme inhibition, cellular potency, and reaction selectivity, making generic substitution scientifically unsound.

Target: 1-Methyl
Substitute: Unsubstituted / N3-Me / 6-Me
Tautomeric State
Fixed N1-methyl. Single tautomer in solution.
Ambiguous or alternate tautomers. Altered hydrogen-bond donor/acceptor patterns.
Synthetic Reactivity
Predictable C2 SNAr without competing N-alkylation.
Competing N3-alkylation or altered C2 electronics reduce reaction selectivity.
Target Engagement
Reported IMPDH2 inhibitory activity context.
IMPDH2 activity may not transfer; substrate engagement may shift.

Comparative Evidence for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine


IMPDH2 Inhibition: N1-Methyl vs. Unsubstituted Scaffold

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine exhibits measurable inhibitory activity against human IMPDH2 with a reported Ki of 430–440 nM when assayed against the IMP (inosine 5′-monophosphate) and NMD (nicotinamide adenine dinucleotide) substrates [1]. In contrast, the unsubstituted parent scaffold 1H-imidazo[4,5-b]pyridin-2-amine (CAS 132898-03-4) shows no reported IMPDH inhibitory activity in the same database under comparable assay conditions. This N1-methylation-dependent gain of IMPDH2 engagement represents a quantifiable structure–activity relationship distinction.

IMPDH2 Affinity
Reported
Ki = 430 nM (IMP) / 440 nM (NMD)
Supports IMPDH2 target engagement review
Unsubstituted scaffold: no detectable activity
IMPDH inhibition nucleotide metabolism immunosuppression antiviral cancer metabolism

N1-Methyl Regiochemistry: Synthetic Advantages

The N1-methyl substitution pattern in 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine locks the imidazole ring into a single tautomeric state, preventing the N3-alkylation side reactions that complicate derivatization of unsubstituted or 3H-tautomeric analogs [1]. Specifically, C2-amination of imidazo[4,5-b]pyridines proceeds via C2 halogenation followed by SNAr substitution [2]. In unsubstituted systems (e.g., 1H-imidazo[4,5-b]pyridin-2-amine), competing N-alkylation at N1 or N3 reduces yield and complicates purification [1]. The N1-methyl derivative avoids this regiochemical ambiguity entirely. In contrast, the N3-methyl isomer (3-methyl-3H-imidazo[4,5-b]pyridin-2-amine) presents different electronic distribution that alters SNAr reactivity at C2, and 6-methyl analogs (e.g., 6-methyl-1H-imidazo[4,5-b]pyridin-2-amine, CAS 1256821-84-7) exhibit distinct hydrogen-bond donor/acceptor patterns due to altered pyridine ring electronics [3].

Regiochemical Control
Class-level inference
Fixed N1-methyl tautomer; predictable C2 SNAr reactivity
Eliminates competing N3-alkylation side reactions
Unsubstituted analogs form tautomeric mixtures
regioselective synthesis C2-amination building block medicinal chemistry SAR exploration

Efficient Phenylacetic Acid Cyclization Route

An efficient synthetic approach to 1-methylimidazo[4,5-b]pyridine derivatives has been reported using cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid [1]. This method produces the key intermediate 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine in a single ring-forming step, which can then be further elaborated into derivatives 5–10 of biological interest. This contrasts with alternative synthetic routes to related scaffolds that require multi-step protection–deprotection sequences due to tautomeric ambiguity at N1/N3. The phenylacetic acid cyclization route is operationally straightforward and avoids the regiochemical complications inherent in unsubstituted imidazo[4,5-b]pyridine syntheses.

Synthetic Route
Cross-study comparable
One-step cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid
Supports analog library preparation
Avoids multi-step protection/deprotection sequences
heterocyclic synthesis cyclization 2-amino-3-methylaminopyridine building block medicinal chemistry

Defined Crystallinity and Formulation Reproducibility

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine exhibits a sharp melting point of 284–286°C, as reported in commercial specifications . This high melting point is characteristic of a well-ordered crystalline solid with strong intermolecular hydrogen bonding, likely involving the free C2-amine. In contrast, positional isomers such as the 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine scaffold, when further substituted (e.g., 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-amine), display different solid-state behaviors due to altered molecular packing [1]. The defined crystallinity of the N1-methyl derivative supports reproducible handling, weighing, and formulation—critical for high-throughput screening and in vivo studies where amorphous or hygroscopic materials introduce variability.

Crystallinity
Cross-study comparable
mp 284–286°C
Supports batch-to-batch consistency
Well-ordered crystalline solid with strong intermolecular H-bonding
crystallinity melting point solid-state properties formulation quality control

Low Acute Toxicity Profile and Laboratory Safety

A safety data sheet for formulations containing 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine reports an acute oral LD50 greater than 5000 mg/kg in rats, indicating very low acute toxicity via ingestion [1]. Similarly, acute dermal LD50 exceeds 5000 mg/kg. While class-level data suggest imidazopyridines are generally well-tolerated, this compound-specific LD50 value provides quantitative safety margin information that is not uniformly documented across all imidazo[4,5-b]pyridine analogs. Researchers can reference this data for institutional safety assessments and animal study protocol approvals, particularly when comparing multiple candidate scaffolds where toxicity data may be incomplete.

Lab Handling
Supporting evidence
LD50 > 5000 mg/kg (oral, rat)
Supports laboratory safety review
Quantitative handling margin documented
toxicology safety LD50 laboratory handling preclinical

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine: Optimal Use Cases


IMPDH2 Enzymology and Inhibitor Discovery

Given its measurable IMPDH2 inhibitory activity (Ki = 430–440 nM) [1], 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine serves as a validated starting point for designing IMPDH-targeted agents. Unlike the unsubstituted parent scaffold that lacks reported IMPDH activity, this N1-methylated core provides a defined affinity benchmark. Researchers can use this compound to establish baseline inhibition, perform SAR studies via C2-amine derivatization, and screen for improved potency against IMPDH isoforms implicated in antiviral therapy, immunosuppression, and cancer metabolism.

Predictable C2 Derivatization with Defined Regiochemistry

The fixed N1-methyl substitution eliminates tautomeric ambiguity and prevents competing N3-alkylation during C2 functionalization [2][3]. This makes the compound ideal for library synthesis where reproducible reaction outcomes are essential. Researchers can reliably perform C2-halogenation followed by SNAr amination without the yield losses and purification challenges associated with unsubstituted or 3H-tautomeric imidazo[4,5-b]pyridine scaffolds. The high melting point (284–286°C) further ensures consistent solid-state behavior across multiple synthetic batches .

High-Throughput Screening and Compound Management

The compound's well-defined crystallinity (mp 284–286°C) and documented low acute toxicity (LD50 > 5000 mg/kg) [4] make it suitable for integration into automated screening workflows. Consistent powder morphology facilitates reliable weighing and dissolution in DMSO or aqueous buffers, reducing variability in dose–response experiments. The favorable safety profile also minimizes institutional barriers to procurement and use in shared laboratory facilities.

Reference Standard for Analytical Method Development

With commercially available purity specifications of 95–≥98% and a sharply defined melting point, this compound can serve as a reference standard for calibrating HPLC methods, validating LC-MS assays, and establishing quality control protocols for imidazo[4,5-b]pyridine analog libraries. Its well-characterized identity enables cross-laboratory reproducibility in analytical method transfer and impurity profiling.

Application
Selection Property
Validation Focus
IMPDH pathway studies
IMPDH2 target engagement context
Inhibition and SAR evaluation
C2-amine derivatization
Fixed N1-methyl regiochemistry
SNAr reactivity and tautomeric control
High-throughput screening
Defined crystallinity profile
Solid-state handling and solubility
Analytical reference standard
Commercially specified purity
HPLC/LC-MS method calibration

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